Home > Products > Screening Compounds P59924 > Fibrinopeptide a(human)
Fibrinopeptide a(human) -

Fibrinopeptide a(human)

Catalog Number: EVT-13886414
CAS Number:
Molecular Formula: C63H97N19O26
Molecular Weight: 1536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Two small peptide chains removed from the N-terminal segment of the alpha chains of fibrinogen by the action of thrombin during the blood coagulation process. Each peptide chain contains 18 amino acid residues. In vivo, fibrinopeptide A is used as a marker to determine the rate of conversion of fibrinogen to fibrin by thrombin.
Overview

Fibrinopeptide A is a 16-amino acid peptide derived from the cleavage of fibrinogen, a key protein in the coagulation cascade. It is released during the conversion of fibrinogen to fibrin by the enzyme thrombin, playing a critical role in blood clot formation. Fibrinopeptide A, along with fibrinopeptide B, exposes the E domain of fibrinogen, facilitating the subsequent polymerization of fibrin monomers into a stable blood clot. Its levels in plasma serve as important biomarkers for various thrombotic conditions, including disseminated intravascular coagulation and acute coronary thrombosis .

Source and Classification

Fibrinopeptide A is sourced from human fibrinogen, which is a dimeric glycoprotein composed of three pairs of polypeptide chains: Aα, Bβ, and γ. The peptide is classified as a fragment of fibrinogen and is categorized under coagulation factors due to its direct involvement in the hemostatic process. The molecular weight of fibrinopeptide A is approximately 1540 Da .

Synthesis Analysis

Methods

Fibrinopeptide A can be synthesized using solid-phase peptide synthesis techniques. One notable method involves the use of N-Tyrosyl fibrinopeptide A, which is synthesized and subsequently iodinated to create radiolabeled variants for immunoassays. This method allows for the measurement of very low concentrations of fibrinopeptide A in biological samples .

Technical Details

  1. Solid-Phase Synthesis: This approach involves sequentially adding protected amino acids to a resin-bound peptide chain.
  2. Iodination: The synthesized peptide can be iodinated using the Chloramine-T method, enabling the tracking of its presence in biological assays.
  3. Purification: The final product undergoes purification steps to ensure high purity (>96%) for accurate biological activity assessments .
Molecular Structure Analysis

Fibrinopeptide A consists of a specific sequence of amino acids that contributes to its function in coagulation. The sequence can be represented as:

  • One-letter code: YADSGEGDFLAEGGGVR
  • Three-letter code: Tyr-Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg-OH

The molecular formula is C63H97N19O26C_{63}H_{97}N_{19}O_{26}, with a CAS number of 25422-31-5 . The short half-life of approximately 3 to 5 minutes in plasma reflects its rapid turnover during thrombotic events .

Chemical Reactions Analysis

Fibrinopeptide A is primarily involved in the enzymatic cleavage reactions mediated by thrombin. The reaction can be summarized as follows:

  1. Thrombin Cleavage: Thrombin hydrolyzes specific arginine-glycine bonds in fibrinogen, resulting in the release of fibrinopeptide A and B.
  2. Formation of Fibrin Monomers: Following cleavage, fibrin monomers are formed which can polymerize into insoluble fibrin fibers.

This reaction is crucial for initiating clot formation and is characterized by the rapid release of fibrinopeptide A compared to the delayed release of fibrinopeptide B during coagulation .

Mechanism of Action

The mechanism by which fibrinopeptide A exerts its functions involves several steps:

  1. Release During Coagulation: Upon thrombin activation, fibrinogen undergoes proteolytic cleavage, releasing fibrinopeptide A.
  2. Promotion of Fibrin Polymerization: The released peptide facilitates the assembly and stabilization of fibrin networks essential for clot formation.
  3. Biological Activity: Fibrinopeptide A has been shown to promote chemotactic migration of neutrophils, indicating its role beyond mere structural contributions in hemostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1540 Da
  • Half-life: 3 to 5 minutes in plasma
  • Solubility: Highly soluble in physiological buffers.

Chemical Properties

  • Stability: Fibrinopeptide A is stable under physiological conditions but rapidly degrades post-release.
  • Reactivity: It exhibits high reactivity during clot formation processes due to its amino acid composition.

Relevant data indicate that elevated levels of fibrinopeptide A are associated with various thrombotic disorders, making it a valuable biomarker for clinical diagnostics .

Applications

Fibrinopeptide A has several scientific applications:

  1. Clinical Diagnostics: Measurement of fibrinopeptide A levels serves as a sensitive marker for thrombosis and other coagulation disorders.
  2. Research Tool: It is used in various studies related to coagulation mechanisms and thrombotic disease pathophysiology.
  3. Therapeutic Monitoring: Fibrinopeptide A levels can aid in monitoring patients undergoing anticoagulant therapy or those at risk for thrombotic events .
Molecular Structure and Functional Domains of Fibrinopeptide A

Primary Amino Acid Sequence and Post-Translational Modifications

Fibrinopeptide A (FPA) is a 16-residue polypeptide (molecular weight: 1,536 Da) cleaved from the N-terminus of fibrinogen's Aα chain during thrombin-mediated activation. Its conserved amino acid sequence is: Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg. This sequence features critical functional motifs:

  • The Gly-Pro-Arg triad (positions 12–14) is exposed post-cleavage and functions as the polymerization "knob A," initiating fibrin assembly [1] [10].
  • The Arg16-Gly17 bond serves as thrombin's cleavage site, with Arg16 essential for substrate recognition [3] [7].
  • Acidic residues (Asp4, Asp7, Glu5, Glu11) confer a net negative charge, facilitating solubility in plasma [1].

Post-translational modifications (PTMs) significantly modulate FPA functionality:

  • Phosphorylation: Ser3 phosphorylation occurs in ~10–20% of circulating fibrinogen, delaying thrombin cleavage by sterically hindering access to Arg16. This alters fibrin polymerization kinetics and clot density [2] [9].
  • Glycation: Non-enzymatic glucose adducts at Lys8 and Arg16 in hyperglycemia reduce thrombin affinity by 40–60%, impairing fibrinopeptide release and contributing to thrombotic complications in diabetes [2] [10].
  • Oxidation: Methionine oxidation (e.g., Met8) in inflammatory states promotes denser fibrin networks resistant to fibrinolysis [2].

Table 1: Key Residues and Modifications in Fibrinopeptide A

PositionResidueFunctional RoleModification Impact
1AlaN-terminal stabilityAcetylation alters charge
3SerPTM sitePhosphorylation delays thrombin cleavage
8MetHydrophobic coreOxidation promotes compact clots
16ArgThrombin cleavage siteGlycation reduces cleavage efficiency
17GlyPost-cleavage N-terminusKnob 'A' exposure

Structural Determinants of Thrombin-Mediated Cleavage from Fibrinogen

Thrombin cleaves FPA via a two-step mechanism governed by exosite interactions and substrate dynamics:

Exosite I Binding:Thrombin anchors to fibrinogen's central E domain via exosite I (residues Tyr76, Arg77A, Lys110), positioning its catalytic site near Arg16. Mutations in exosite I reduce cleavage efficiency by >90% [3] [7]. This docking induces conformational strain in the Aα chain, priming Arg16-Gly17 for proteolysis [4] [7].

Cleavage Kinetics and Specificity:

  • FPA release precedes FPB: Thrombin cleaves FPA at a rate 15–20x faster than FPB (k~cat~: 25 s⁻¹ vs. 1.3 s⁻¹) due to superior accessibility of the Aα N-terminus [3] [4].
  • Sodium allostery: Na⁺ binding to thrombin stabilizes its "fast" conformation, accelerating FPA release 23-fold. Mutations disrupting Na⁺ coordination (e.g., E229A) impair K~m~ (3.16 μM → 52.8 μM) [4] [10].
  • Key residues: Arg16 substitution (e.g., Arg→Cys) abolishes cleavage, while Gly17 mutations alter fibrin monomer flexibility [3] [10].

Table 2: Kinetic Parameters of Thrombin-Mediated FPA Release

ParameterValueSignificance
K~m~3.16 μMSubstrate affinity
k~cat~25 s⁻¹Catalytic rate
Thrombin-FPA half-life<1 secRapid initiation of clotting
Na⁺-dependence23x rate increaseAllosteric regulation

Conformational Dynamics in Fibrin Polymerization

FPA release triggers a cascade of structural transitions essential for fibrin network assembly:

Protofibril Initiation:

  • Exposure of knob 'A' (Gly-Pro-Arg) enables docking into hole 'a' in the γ-module of adjacent fibrinogen's D domain. This "D:E" interaction drives half-staggered, double-stranded protofibril formation [1] [5].
  • Computational models reveal knob 'A' binding induces a 15° rotation in fibrinogen's E domain, optimizing alignment for polymerization [7].

Lateral Aggregation and Network Assembly:

  • FPA retention delays lateral aggregation: Retained FPA sterically blocks β-chain interactions, reducing protofibril bundling by 70%. This underscores FPA release as a prerequisite for robust clot architecture [1] [8].
  • Surface-adsorbed fibrinogen exhibits altered FPA dynamics: "End-on" orientation accelerates FPB release over FPA (FpB:FpA ratio = 1.8:1), forming dense clots with thin fibers (diameter: 85±12 nm vs. 120±18 nm in solution) [8].
  • αC domain reorganization: FPA cleavage triggers αC dissociation from the E domain, facilitating intermolecular αC-αC associations that strengthen lateral aggregation [5] [10].

Table 3: Fibrin Clot Morphology Driven by FPA Release Dynamics

ConditionFiber DiameterBranching FrequencyPermeability
Normal FPA release110±15 nmIntermediateLow
Delayed FPA cleavage160±20 nmLowHigh
Surface-adsorbed (end-on)85±12 nmHighVery low
Oxidized FPA95±10 nmHighLow

Properties

Product Name

Fibrinopeptide a(human)

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C63H97N19O26

Molecular Weight

1536.6 g/mol

InChI

InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,51-/m0/s1

InChI Key

JWICNZAGYSIBAR-UJTGQYTDSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.